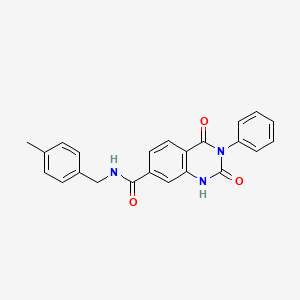

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound belongs to the tetrahydroquinazoline family, characterized by a fused bicyclic core with two ketone groups (2,4-dioxo) and substituents at positions 3 (phenyl), 7 (carboxamide), and the N1 position (4-methylbenzyl). Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations and nucleophilic substitutions, as inferred from related pathways in .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-15-7-9-16(10-8-15)14-24-21(27)17-11-12-19-20(13-17)25-23(29)26(22(19)28)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMIIQZPCMLUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Electron-Withdrawing vs. The 3-nitrobenzyl group in ’s compound may increase metabolic stability but reduce solubility due to its strong electron-withdrawing nature .

- Carboxamide vs. Carbamoyl Modifications: The carboxamide at C7 in the target compound likely contributes to hydrogen-bonding interactions, a feature shared with the carbamoyl group in ’s analog.

- The absence of C=O in triazole derivatives () contrasts with the retained dioxo groups in tetrahydroquinazolines, suggesting divergent metabolic pathways .

Pharmacological Implications (Inferred)

Lipophilicity and Bioavailability :

- The 4-methylbenzyl group in the target compound likely confers higher logP values compared to benzodioxole-containing analogs (–5), favoring passive diffusion across biological membranes.

- Chloro and nitro groups () may enhance target binding via hydrophobic or dipole interactions but could increase toxicity risks .

Metabolic Stability :

- Methyl groups (target compound) are less prone to oxidative metabolism than benzodioxole rings (–5), which may undergo cytochrome P450-mediated cleavage .

Q & A

Q. Advanced Research Focus

- pH Stability : Degrades rapidly at pH < 3 (acidic cleavage of the carboxamide bond) or pH > 10 (hydrolysis of the quinazoline ring). Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal Stability : Stable at 25°C for 72 hours but decomposes above 150°C (DSC data). Lyophilization is preferred for long-term storage .

- Light Sensitivity : No significant photodegradation under UV/Vis light (λ > 300 nm), but amber vials are advised for stock solutions .

What analytical techniques are recommended for purity assessment?

Q. Basic Research Focus

Q. Advanced Research Focus

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .

- Karl Fischer Titration : Determines residual water content (<0.1% for crystallized batches) .

What are the challenges in elucidating the compound's mechanism of action?

Q. Advanced Research Focus

- Target Identification : Use CRISPR-Cas9 knockout libraries to identify kinase targets. Confounders include off-target binding to structurally similar enzymes .

- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH cofactor) reveal rapid Phase I oxidation (t = 30 min), necessitating prodrug strategies .

- In Vivo Pharmacokinetics : Low oral bioavailability (<20% in rats) due to poor solubility. Nanoformulation (e.g., liposomes) improves AUC by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.